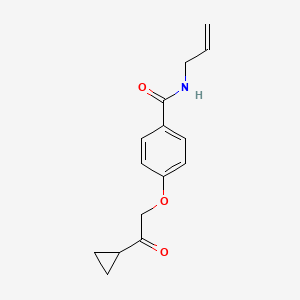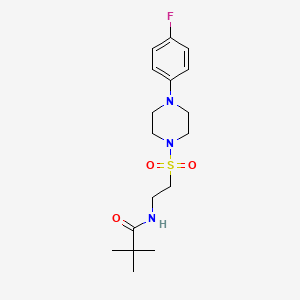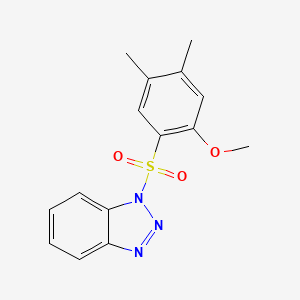
N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are used in a wide range of applications, from pharmaceuticals to polymers .
Molecular Structure Analysis
The molecular structure of “N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide” would consist of a benzene ring (from the benzamide), an amide group, an allyl group, and a cyclopropyl-2-oxoethoxy group .Chemical Reactions Analysis
Benzamides can undergo a variety of reactions. For example, they can participate in nucleophilic substitution reactions at the benzylic position . The allyl group in the molecule could potentially undergo reactions typical of alkenes, such as addition reactions .Scientific Research Applications
Asymmetric Synthesis and Chemical Modification
Compounds with allyl systems have been utilized in asymmetric synthesis to produce alpha-hydroxycarboxylic acid derivatives. Such systems undergo Mo-catalyzed asymmetric allylic alkylation, resulting in products with excellent enantioselectivities. The presence of a double bond in these compounds allows for further chemical modifications via double-bond chemistry, including metathesis, highlighting their versatility in synthetic organic chemistry (Trost, Dogra, & Franzini, 2004).
High-Performance Thermosets
Novel benzoxazine monomers containing allyl groups have been synthesized and shown to cure into thermosets with excellent thermomechanical properties. These thermosets exhibit higher glass transition temperatures and better thermal stability compared to their non-allyl counterparts, demonstrating the potential of such compounds in creating materials with superior performance characteristics (Agag & Takeichi, 2003).
Catalytic Reactions and Chemical Transformations
Allyl-containing compounds are key substrates in catalytic reactions, including dehydrogenation and C-H activation processes. For instance, Pd-catalyzed dehydrogenation of alkyl groups to form double bonds or η3-allylic complexes has been reported, demonstrating the utility of such compounds in complex chemical transformations (Giri, Maugel, Foxman, & Yu, 2008).
Synthesis of Heterocycles
Primary allylamine derivatives of Baylis-Hillman adducts have been applied in the synthesis of heterocycles, showcasing the use of allyl-containing compounds in generating biologically relevant structures. This includes the generation of pyrimidinones and pyrrolizin-1-ones, further highlighting their significance in medicinal chemistry and drug discovery (Nag, Madapa, & Batra, 2008).
Advanced Material Synthesis
Research on copolymers based on acrylamide and modular β-cyclodextrin incorporating allyl groups indicates the potential of these compounds in developing advanced materials. These copolymers exhibit improved properties such as temperature-tolerance, shear-tolerance, and salt-resistance, making them suitable for various industrial applications, including enhanced oil recovery and water treatment technologies (Liu et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(2-cyclopropyl-2-oxoethoxy)-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-9-16-15(18)12-5-7-13(8-6-12)19-10-14(17)11-3-4-11/h2,5-8,11H,1,3-4,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNQLIUGFITJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(C=C1)OCC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-4-(2-cyclopropyl-2-oxoethoxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[benzyl(ethyl)sulfamoyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2945827.png)
![(2-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2945829.png)


![2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride](/img/structure/B2945834.png)
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2945837.png)

![2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2945839.png)


![5-(4-Fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2945846.png)
